
1,1,2-Trichloro-1-fluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trichloro-1-fluoropropane is a halogenated hydrocarbon with the molecular formula C3H4Cl3F. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
The synthesis of 1,1,2-Trichloro-1-fluoropropane typically involves the reaction of trichloroethylene with anhydrous hydrofluoric acid. This reaction is carried out at temperatures ranging from 50 to 80°C and under pressures of 0.5 to 1.0 MPa. Catalysts such as antimony pentachloride (SbCl5) and chlorosulfonic acid are often used to facilitate the reaction . The industrial production of this compound follows similar methods, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,1,2-Trichloro-1-fluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Oxidation Reactions: Under specific conditions, it can be oxidized to form different products.
Reduction Reactions: It can be reduced to form simpler hydrocarbons. Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts.
Applications De Recherche Scientifique
1,1,2-Trichloro-1-fluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: It is used in the study of enzyme interactions and as a model compound for studying halogenated hydrocarbons.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 1,1,2-Trichloro-1-fluoropropane involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The pathways involved include the formation of reactive intermediates that can further react with other molecules .
Comparaison Avec Des Composés Similaires
1,1,2-Trichloro-1-fluoropropane can be compared with other halogenated hydrocarbons such as:
1,1,1-Trichloro-2,2,2-trifluoroethane: Known for its use as a refrigerant and solvent.
1,1,2-Trichloro-1,2,2-trifluoroethane: Used in the production of fluoropolymers and as a solvent.
1,1,3-Trichloro-1-fluoropropane: Similar in structure but with different chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and the types of products it can form under various conditions.
Propriétés
Numéro CAS |
134190-51-5 |
|---|---|
Formule moléculaire |
C3H4Cl3F |
Poids moléculaire |
165.42 g/mol |
Nom IUPAC |
1,1,2-trichloro-1-fluoropropane |
InChI |
InChI=1S/C3H4Cl3F/c1-2(4)3(5,6)7/h2H,1H3 |
Clé InChI |
WLJAYGJMTFQRCH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(F)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



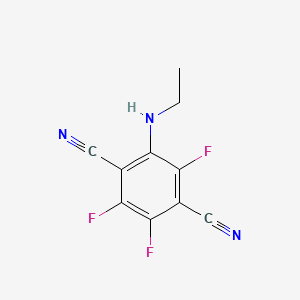
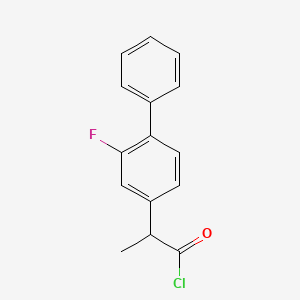

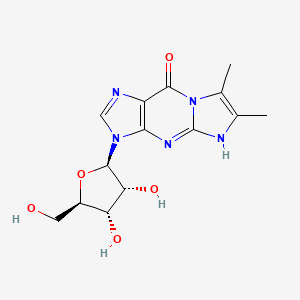
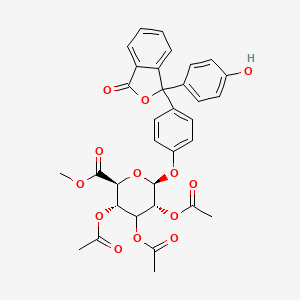
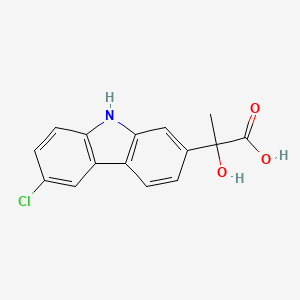
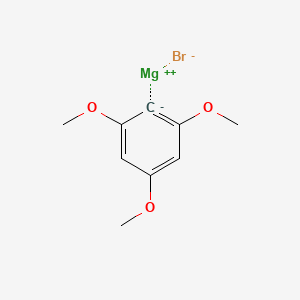
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)
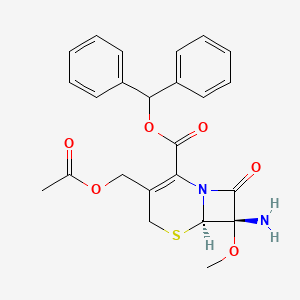
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13421019.png)
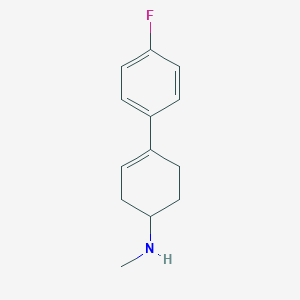
![3-(2'-Fluoro[1,1'-biphenyl]-4-yl)butanoic acid](/img/structure/B13421025.png)

